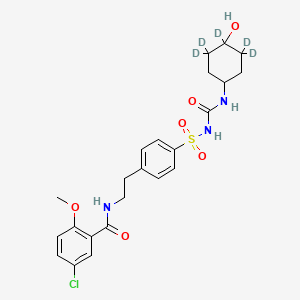

4-trans-Hydroxy glibenclamide-d5

説明

BenchChem offers high-quality 4-trans-Hydroxy glibenclamide-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-trans-Hydroxy glibenclamide-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C23H28ClN3O6S |

|---|---|

分子量 |

515.0 g/mol |

IUPAC名 |

5-chloro-2-methoxy-N-[2-[4-[(3,3,4,5,5-pentadeuterio-4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]benzamide |

InChI |

InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)/i7D2,8D2,18D |

InChIキー |

IUWSGCQEWOOQDN-GUCVCZPNSA-N |

異性体SMILES |

[2H]C1(CC(CC(C1([2H])O)([2H])[2H])NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)OC)[2H] |

正規SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O |

製品の起源 |

United States |

Foundational & Exploratory

4-trans-Hydroxy Glibenclamide-d5: A Technical Guide for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-trans-Hydroxy glibenclamide-d5, a deuterated internal standard essential for the accurate quantification of 4-trans-Hydroxy glibenclamide, the primary active metabolite of the widely prescribed anti-diabetic drug, glibenclamide. This document outlines its chemical properties, proposed synthesis, and applications in modern bioanalytical methodologies. Detailed experimental protocols and relevant physiological pathways are also presented to support its use in research and regulated drug development environments.

Introduction to 4-trans-Hydroxy Glibenclamide-d5

4-trans-Hydroxy glibenclamide-d5 is a stable isotope-labeled form of 4-trans-Hydroxy glibenclamide, where five hydrogen atoms on the cyclohexyl ring have been replaced with deuterium. This isotopic substitution renders the molecule distinguishable by mass spectrometry without significantly altering its chemical and physical properties. Consequently, it serves as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays, enabling precise and accurate quantification of its non-deuterated counterpart in complex biological matrices. The use of deuterated internal standards is considered the gold standard in quantitative bioanalysis for its ability to compensate for variability in sample preparation, injection volume, and instrument response.

Physicochemical and Analytical Properties

A summary of the key physicochemical and analytical properties of 4-trans-Hydroxy glibenclamide and its deuterated analog are presented below.

| Property | 4-trans-Hydroxy Glibenclamide | 4-trans-Hydroxy Glibenclamide-d5 |

| Synonyms | 4-trans-OH-glibenclamide, M1 | - |

| Molecular Formula | C₂₃H₂₈ClN₃O₆S | C₂₃H₂₃D₅ClN₃O₆S |

| Molecular Weight | 510.00 g/mol | ~515.00 g/mol |

| CAS Number | 23155-00-2 | Not available |

| Appearance | White crystalline powder | - |

| Solubility | Soluble in DMSO and methanol | Soluble in DMSO and methanol |

| Storage Temperature | -20°C | -20°C |

Table 1: Physicochemical Properties

Mass Spectrometry Data

Accurate quantification using LC-MS/MS relies on specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). The following table summarizes the reported mass transitions for glibenclamide and provides projected transitions for its hydroxylated metabolite and the deuterated internal standard.

| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) |

| Glibenclamide | 494.2 | 369.0 | 20 |

| 4-trans-Hydroxy Glibenclamide | 510.2 | 385.0 (projected) | Not specified |

| 4-trans-Hydroxy Glibenclamide-d5 | 515.2 | 390.0 (projected) | Not specified |

Table 2: Mass Spectrometry Parameters (MRM Transitions)

Note: The product ion for glibenclamide (m/z 369.0) corresponds to the cleavage of the sulfonylurea bond. A similar fragmentation is expected for the hydroxylated metabolites.

Proposed Synthesis of 4-trans-Hydroxy Glibenclamide-d5

A potential synthetic pathway is outlined below:

Metabolism and Pharmacokinetics

Glibenclamide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4. The major active metabolites are 4-trans-Hydroxy glibenclamide (M1) and 3-cis-hydroxyglibenclamide (B13724726) (M2).[1] These metabolites retain some hypoglycemic activity and are primarily excreted in the urine and feces.[2][3]

The pharmacokinetic parameters of 4-trans-Hydroxy glibenclamide have been studied, particularly in the context of renal function.

| Parameter | Normal Renal Function | Impaired Renal Function |

| Cmax (ng/mL) | 16 - 57 | 24 - 85 |

| AUC (ng·h/mL) | Higher in impaired renal function | Higher in impaired renal function |

Table 3: Pharmacokinetic Parameters of 4-trans-Hydroxy Glibenclamide (M1)[2]

The pharmacokinetic properties of 4-trans-Hydroxy glibenclamide-d5 are expected to be nearly identical to its non-deuterated analog.

The metabolic pathway of glibenclamide is illustrated below:

Mechanism of Action of Glibenclamide

Glibenclamide exerts its hypoglycemic effect by stimulating insulin (B600854) release from pancreatic β-cells. It binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels. This binding leads to the closure of these channels, causing membrane depolarization and an influx of calcium ions, which in turn triggers the exocytosis of insulin-containing granules.

The signaling pathway for glibenclamide-induced insulin secretion is depicted below:

Experimental Protocols

Bioanalytical Method for Quantification in Plasma using LC-MS/MS

This section provides a typical protocol for the extraction and analysis of 4-trans-Hydroxy glibenclamide from human plasma using 4-trans-Hydroxy glibenclamide-d5 as an internal standard.

Materials:

-

Human plasma

-

4-trans-Hydroxy glibenclamide analytical standard

-

4-trans-Hydroxy glibenclamide-d5 internal standard solution (in methanol)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 10 µL of 4-trans-Hydroxy glibenclamide-d5 internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase.

-

-

LC-MS/MS Analysis:

-

LC System: Agilent 1200 series or equivalent

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions.

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

MRM Transitions: As specified in Table 2.

-

The experimental workflow is summarized in the following diagram:

Conclusion

4-trans-Hydroxy glibenclamide-d5 is an indispensable tool for the accurate and precise quantification of the active metabolite of glibenclamide in biological matrices. Its use as an internal standard in LC-MS/MS assays is critical for robust bioanalytical method development and validation, supporting pharmacokinetic, toxicokinetic, and clinical studies. This technical guide provides a foundational resource for researchers and drug development professionals, offering insights into its properties, synthesis, and application, thereby facilitating its effective implementation in advanced pharmaceutical research.

References

An In-depth Technical Guide on the Core Chemical Properties of 4-trans-Hydroxy glibenclamide-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 4-trans-Hydroxy glibenclamide-d5, a key deuterated metabolite of the widely used anti-diabetic drug, glibenclamide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Chemical and Physical Properties

4-trans-Hydroxy glibenclamide-d5 is the deuterated form of 4-trans-Hydroxy glibenclamide, a major active metabolite of glibenclamide (also known as glyburide). The incorporation of five deuterium (B1214612) atoms makes it a suitable internal standard for quantitative bioanalytical studies using mass spectrometry.

| Property | Value | Source |

| Chemical Name | 5-chloro-N-(2-(4-(((((trans-4-hydroxycyclohexyl-2,2,6,6-d4)amino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-d-benzamide | N/A |

| Molecular Formula | C₂₃H₂₃D₅ClN₃O₆S | [1] |

| Molecular Weight | 515.03 g/mol | [2] |

| CAS Number | 23155-00-2 (non-deuterated) | [3] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 163 - 164 °C (non-deuterated) | [3] |

| Solubility | Soluble in DMSO and methanol | [4] |

| pKa | ~5.3 (estimated based on glibenclamide) | N/A |

Metabolic Pathway and Synthesis

Glibenclamide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4, to form hydroxylated metabolites. The most significant of these is 4-trans-Hydroxy glibenclamide.

The synthesis of 4-trans-Hydroxy glibenclamide-d5 for research purposes typically involves the chemical synthesis of glibenclamide followed by deuteration and hydroxylation, or biotransformation of deuterated glibenclamide using microbial systems that express the necessary P450 enzymes.

Signaling Pathway of Glibenclamide

Glibenclamide, and its active metabolite 4-trans-Hydroxy glibenclamide, exert their primary pharmacological effect by modulating insulin (B600854) secretion from pancreatic β-cells. This is achieved through the inhibition of ATP-sensitive potassium (K-ATP) channels.

Experimental Protocols

In Vitro Metabolism of Glibenclamide-d5 using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of glibenclamide-d5 in a human liver microsomal system.

Materials:

-

4-trans-Hydroxy glibenclamide-d5

-

Human Liver Microsomes (HLM)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) Buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN)

-

Incubator/Water Bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of 4-trans-Hydroxy glibenclamide-d5 in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-warm the phosphate buffer and HLM solution to 37°C.

-

Add the 4-trans-Hydroxy glibenclamide-d5 stock solution to the HLM-buffer mixture to achieve the desired final substrate concentration (e.g., 1 µM).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the samples and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis to quantify the remaining parent compound.

Quantification of 4-trans-Hydroxy glibenclamide-d5 by LC-MS/MS

This protocol provides a general framework for the analysis of 4-trans-Hydroxy glibenclamide-d5 in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient to achieve separation from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

4-trans-Hydroxy glibenclamide-d5: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized)

-

Internal Standard (non-deuterated): Precursor ion (Q1) m/z 510.0 -> Product ion (Q3) m/z (e.g., 393.1)

-

Sample Preparation (from in vitro metabolism assay):

-

The supernatant from the quenched reaction is directly injected into the LC-MS/MS system.

-

For in vivo samples (plasma, urine), a protein precipitation or liquid-liquid extraction step is typically required prior to analysis.

This technical guide provides a foundational understanding of the chemical properties and analytical considerations for 4-trans-Hydroxy glibenclamide-d5. Researchers are encouraged to adapt and optimize the provided protocols based on their specific experimental needs and available instrumentation.

References

An In-depth Technical Guide to the Synthesis of 4-trans-Hydroxyglibenclamide-d5

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of 4-trans-hydroxyglibenclamide-d5, an isotopically labeled active metabolite of the antidiabetic drug glibenclamide. Given the absence of a published direct synthesis, this guide outlines a proposed, chemically sound multi-step synthetic route based on established organic chemistry principles and analogous reactions. This guide is intended for an audience with a strong background in synthetic organic chemistry.

Introduction

Glibenclamide (also known as glyburide) is a potent second-generation sulfonylurea oral hypoglycemic agent used in the treatment of type 2 diabetes mellitus. Its mechanism of action involves the blockade of ATP-sensitive potassium channels (KATP) in pancreatic β-cells, which leads to membrane depolarization, calcium influx, and subsequent insulin (B600854) secretion. The major active metabolite of glibenclamide is 4-trans-hydroxyglibenclamide, formed by the action of cytochrome P450 enzymes.

The deuterated analog, 4-trans-hydroxyglibenclamide-d5, is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies. The deuterium (B1214612) labels provide a distinct mass signature, allowing for its use as an internal standard in quantitative bioanalysis by mass spectrometry. The increased mass can also confer a kinetic isotope effect, potentially slowing the rate of metabolism at the deuterated sites and aiding in metabolic pathway elucidation.

This guide details a proposed synthetic pathway, experimental protocols, and contextual biological information to facilitate its preparation in a research setting.

Proposed Synthetic Pathway

The proposed synthesis is a convergent route, involving the preparation of two key intermediates:

-

Intermediate A: 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide

-

Intermediate B: trans-4-Isocyanatocyclohexanol-2,2,6,6-d4-1-d1 (a d5-labeled isocyanate)

These intermediates are then coupled in the final step to yield the target molecule.

Logical Workflow of the Proposed Synthesis

In-Depth Technical Guide: Structure of 4-trans-Hydroxy glibenclamide-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and analytical methodologies related to 4-trans-Hydroxy glibenclamide-d5. This deuterated metabolite of the antidiabetic drug glibenclamide is a critical internal standard for pharmacokinetic and metabolic studies. This document details its chemical structure, including the specific locations of deuterium (B1214612) labeling, summarizes its physicochemical properties, and presents relevant experimental protocols for its synthesis and analysis. Furthermore, it elucidates the signaling pathway of its parent compound, glibenclamide, and provides visual representations of key structures and processes to support research and drug development efforts.

Introduction

Glibenclamide, also known as glyburide, is a second-generation sulfonylurea widely prescribed for the treatment of type 2 diabetes mellitus. Its therapeutic effect is mediated by stimulating insulin (B600854) secretion from pancreatic β-cells. The biotransformation of glibenclamide in the body leads to the formation of several metabolites, with 4-trans-Hydroxy glibenclamide being one of the major active metabolites.

For accurate quantification of 4-trans-Hydroxy glibenclamide in biological matrices, stable isotope-labeled internal standards are indispensable. 4-trans-Hydroxy glibenclamide-d5 is a deuterated analog designed for this purpose, offering a distinct mass-to-charge ratio for mass spectrometry-based analysis without significantly altering its chemical properties. This guide provides an in-depth exploration of the structure and associated technical details of this important research compound.

Chemical Structure and Properties

The chemical structure of 4-trans-Hydroxy glibenclamide-d5 is characterized by the core structure of 4-trans-Hydroxy glibenclamide with the incorporation of five deuterium atoms.

Deuteration Pattern

The five deuterium atoms are located on the cyclohexyl ring of the molecule. Specifically, they are at the 2, 2, 3, 3, and 4 positions of the cyclohexyl group. This specific placement ensures metabolic stability of the label and provides a significant mass shift for analytical purposes.

Physicochemical Properties

The key physicochemical properties of 4-trans-Hydroxy glibenclamide-d5 are summarized in the table below. These properties are comparable to its non-deuterated counterpart, ensuring its suitability as an internal standard.

| Property | Value |

| Chemical Formula | C₂₃H₂₃D₅ClN₃O₆S |

| Molecular Weight | 515.03 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and methanol |

| Storage Conditions | -20°C for long-term storage |

Synthesis

The synthesis of 4-trans-Hydroxy glibenclamide-d5 is a multi-step process that typically involves the introduction of deuterium atoms onto a precursor molecule before the final assembly of the glibenclamide metabolite structure.

General Synthetic Approach

A common strategy involves the use of a deuterated cyclohexanol (B46403) derivative as a starting material. This deuterated building block is then incorporated into the sulfonylurea moiety through a series of reactions, ultimately leading to the formation of the target molecule. The synthesis is carefully controlled to ensure the specific placement of the deuterium atoms.

Illustrative Synthetic Workflow

Caption: General synthetic workflow for 4-trans-Hydroxy glibenclamide-d5.

Analytical Characterization

The structural integrity and purity of 4-trans-Hydroxy glibenclamide-d5 are confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The absence of proton signals at the deuterated positions in the ¹H NMR spectrum and the characteristic shifts in the ¹³C NMR spectrum provide definitive evidence of successful deuteration.

Note: Specific NMR data for 4-trans-Hydroxy glibenclamide-d5 is typically provided in the Certificate of Analysis from the supplier.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for confirming the molecular weight and isotopic purity of 4-trans-Hydroxy glibenclamide-d5. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which can further confirm the structure and the location of the deuterium atoms.

Experimental Protocol: UPLC-MS/MS Analysis

A typical Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of 4-trans-Hydroxy glibenclamide-d5 in a biological matrix would involve the following steps:

-

Sample Preparation: Protein precipitation of the plasma or tissue homogenate sample using a solvent like acetonitrile, followed by centrifugation and collection of the supernatant.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve peak shape.

-

Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions would be monitored for both 4-trans-Hydroxy glibenclamide and its deuterated internal standard.

-

In-Depth Technical Guide: 4-trans-Hydroxy Glibenclamide-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-trans-Hydroxy glibenclamide-d5, a deuterated analog of a primary active metabolite of the antidiabetic drug glibenclamide. This document details its molecular characteristics, relevant metabolic pathways, and established analytical methodologies, presenting the information in a clear and structured format to support research and development activities.

Core Data Summary

The following table summarizes the key quantitative data for 4-trans-Hydroxy glibenclamide and its deuterated analog.

| Parameter | 4-trans-Hydroxy glibenclamide | 4-trans-Hydroxy glibenclamide-d5 |

| Molecular Formula | C₂₃H₂₈ClN₃O₆S | C₂₃H₂₃D₅ClN₃O₆S |

| Molecular Weight | 510.0 g/mol [1] | 515.08 g/mol |

| Monoisotopic Mass | 509.1415 g/mol | 514.1730 g/mol |

| Primary Use in Research | Metabolite identification and pharmacological studies | Internal standard in quantitative bioanalytical assays (LC-MS/MS)[2] |

Metabolic Pathway of Glibenclamide

Glibenclamide undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme system. The formation of 4-trans-Hydroxy glibenclamide is a major metabolic route.

The biotransformation of glibenclamide to its hydroxylated metabolites is primarily catalyzed by the CYP2C8 and CYP2C9 isoenzymes. This metabolic process is a critical determinant of the drug's pharmacokinetic profile and duration of action.

Caption: Metabolic conversion of Glibenclamide to its active metabolite.

Experimental Protocols: Quantification in Biological Matrices

The quantification of 4-trans-Hydroxy glibenclamide in biological samples such as plasma and urine is crucial for pharmacokinetic and metabolic studies. The standard method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilizing a deuterated internal standard like 4-trans-Hydroxy glibenclamide-d5 for accurate and precise measurement.

Sample Preparation: Protein Precipitation (for Plasma)[2]

-

To 400 µL of plasma sample, add 10 µL of the internal standard solution (4-trans-Hydroxy glibenclamide-d5 in a suitable solvent).

-

Vortex the sample for 1 minute.

-

Add 1.2 mL of acetonitrile (B52724) containing 0.1% (v/v) formic acid to precipitate proteins.

-

Vortex the mixture vigorously for 3 minutes.

-

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 120 µL of a suitable mobile phase-compatible solution (e.g., 50:50 v/v methanol:5 mM ammonium (B1175870) acetate (B1210297) buffer, pH 5.0).

-

Filter the reconstituted sample before injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis[2][3]

-

Chromatographic Column: A reverse-phase C18 column (e.g., Agilent Eclipse XDB C18) is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode generally provides higher sensitivity for these analytes.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard to ensure selectivity and accurate quantification.

The following diagram illustrates a typical experimental workflow for the analysis of 4-trans-Hydroxy glibenclamide using a deuterated internal standard.

Caption: Workflow for quantifying 4-trans-Hydroxy glibenclamide.

References

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, particularly within pharmaceutical and drug development, the pursuit of precision, accuracy, and reliability is paramount. Quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone for determining therapeutic agent concentrations in complex biological matrices.[1] However, the inherent variability of these matrices and the multi-step nature of sample preparation present significant challenges to data integrity. This technical guide provides an in-depth exploration of deuterated internal standards, the essential tool for mitigating these challenges and ensuring the robustness of quantitative bioanalytical data.

The Core Principle: Isotope Dilution Mass Spectrometry

The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS).[2] A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612) (²H), a stable, non-radioactive isotope of hydrogen.[3][4] This subtle increase in mass allows the standard to be differentiated from the analyte by the mass spectrometer, yet its physicochemical properties remain nearly identical.[5][6]

By adding a known quantity of the deuterated standard to a sample at the earliest stage of preparation, it acts as a perfect mimic for the analyte.[2] Any variability or loss of the analyte during sample extraction, cleanup, injection, and even fluctuations in ionization efficiency within the mass spectrometer is mirrored by the deuterated standard.[2][7] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, correcting for these variations and providing a highly accurate and precise measurement of the true analyte concentration.[8][9]

Key Advantages of Deuterated Internal Standards

The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is widely considered the gold standard in quantitative bioanalysis.[8][10] Their adoption, recommended by regulatory bodies like the FDA and EMA, offers several distinct advantages over structural analogs or other correction methods.[3][4]

-

Compensation for Matrix Effects : The "matrix effect" is the suppression or enhancement of analyte ionization caused by co-eluting components from the biological sample (e.g., lipids, salts, proteins).[8] This is a major source of inaccuracy in LC-MS assays. Because a deuterated standard co-elutes and has nearly identical ionization properties to the analyte, it experiences the same matrix effects, allowing for effective normalization and a significant reduction in measurement error.[4][11]

-

Correction for Sample Preparation Variability : Losses can occur at any stage of sample handling, from extraction to reconstitution.[9] Since the deuterated IS behaves like the analyte, it corrects for these physical losses, ensuring that the final calculated concentration is accurate even if recovery is not 100%.[6]

-

Improved Accuracy and Precision : By accounting for multiple sources of variability, deuterated standards dramatically improve the accuracy (closeness to the true value) and precision (reproducibility) of the analytical method.[4] This leads to more reliable data for critical applications like pharmacokinetic and toxicological studies.[3]

-

Enhanced Method Robustness : Methods employing deuterated standards are more robust and less susceptible to minor variations in experimental conditions, leading to higher assay success rates and greater confidence in inter-laboratory comparisons.[7]

Practical Considerations and Potential Pitfalls

While powerful, the effective use of deuterated standards requires careful consideration of several factors to avoid potential analytical issues.

-

Chromatographic (Isotope) Effects : Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[10][12] This separation, known as the deuterium isotope effect, can lead to the analyte and the IS experiencing different matrix effects if they elute into regions with varying degrees of ion suppression, compromising accuracy.[8][12] Complete or near-complete co-elution is therefore critical.[12]

-

Isotopic Purity and Cross-Contribution : The deuterated standard must have high isotopic purity (typically >98%) to be reliable.[3][8] The presence of unlabeled analyte as an impurity in the IS can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[3] Regulatory guidelines state that the contribution of the IS to the analyte signal should be less than 20% of the LLOQ response.[9]

-

Stability and Deuterium Exchange : The deuterium atoms must be placed in stable, non-exchangeable positions on the molecule.[10] Deuterium on heteroatoms (e.g., -OH, -NH) can exchange with hydrogen from protic solvents like water or methanol (B129727), diminishing the utility of the standard.[10]

-

Mass Difference : To avoid isotopic cross-talk, the mass difference between the analyte and the deuterated IS should ideally be at least 3-4 Da.[9][12]

Quantitative Performance: Deuterated vs. Analog Standards

The empirical benefits of using a deuterated internal standard are evident when comparing validation data against methods using a non-isotopic, structural analog IS. The tables below summarize key performance metrics from published studies.

Table 1: Comparison of Precision and Accuracy for Everolimus (B549166) Quantification [13]

| Internal Standard Type | Parameter | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) |

| Everolimus-d4 (Deuterated) | Precision (%CV) | 4.3% - 7.2% (Total) | ||

| Accuracy (% Recovery) | 98.3% - 108.1% (Across linear range) | |||

| 32-desmethoxyrapamycin (Analog) | Precision (%CV) | 4.3% - 7.2% (Total) | ||

| Accuracy (% Recovery) | 98.3% - 108.1% (Across linear range) | |||

| Comparison Note: | \multicolumn{4}{l | }{Although both standards showed acceptable performance, the deuterated standard (Everolimus-d4) yielded a slope closer to unity (0.95) compared to the analog (0.83) in a comparison with an independent method, indicating more accurate quantification.[13]} |

Table 2: Validation Summary for Venetoclax using a Deuterated (D8) Internal Standard [14]

| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 5.7 | 98.7 | 5.95 | 98.0 |

| Medium | 6.2 | 96.3 | 7.2 | 99.2 |

| High | 7.7 | 97.5 | 8.5 | 100.4 |

| Conclusion: | \multicolumn{4}{l | }{The data demonstrates excellent precision and accuracy, well within the acceptance criteria set by regulatory agencies, highlighting the reliability of the method using a deuterated internal standard.[14]} |

Experimental Workflows and Methodologies

A robust bioanalytical method involves a series of well-defined steps. The use of a deuterated internal standard is integrated at the very beginning of the sample preparation process to ensure it tracks the analyte throughout the entire workflow.

Detailed Experimental Protocols

The following are detailed methodologies for two common sample preparation techniques.

Protocol 1: Protein Precipitation (PPT)

This method is a rapid and straightforward technique for removing the majority of proteins from plasma or serum samples.[14]

-

Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., human plasma, standards, or quality controls).

-

Internal Standard Addition: Add 25 µL of the deuterated internal standard working solution (prepared in a suitable solvent like methanol or acetonitrile) to each tube.

-

Vortexing: Vortex each sample for 10-15 seconds to ensure homogeneity and initiate protein denaturation.

-

Precipitation: Add 300 µL of cold acetonitrile (B52724) (or other suitable organic solvent) to each tube to precipitate the proteins.

-

Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.

-

Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a specific volume (e.g., 100 µL) of a solvent compatible with the LC mobile phase (e.g., 50:50 methanol:water). This step concentrates the sample and ensures solvent compatibility.

-

Analysis: Transfer the reconstituted sample to an LC vial for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough sample cleanup than PPT, effectively removing salts and other interferences, and can be used to concentrate the analyte.[2][14] The following is a generic protocol for reversed-phase SPE.

-

Conditioning: Place the SPE cartridges (e.g., C18 or polymer-based) on a vacuum manifold. Pass 1 mL of methanol through each cartridge to activate the sorbent. Do not allow the sorbent to dry.[2][11]

-

Equilibration: Pass 1 mL of water (or an aqueous buffer matching the sample pH) through each cartridge to equilibrate the sorbent.[2][11]

-

Sample Loading: Pre-treat the sample by adding the deuterated IS. The sample may need to be diluted with an aqueous buffer to ensure proper binding. Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 0.5–1 mL/min). The analyte and IS will be retained on the sorbent.[2][14]

-

Washing: Wash the cartridge with 1 mL of a weak, aqueous solvent (e.g., 5% methanol in water) to remove salts and other polar interferences while the analyte and IS remain bound.[11][14]

-

Elution: Elute the analyte and internal standard from the cartridge using a small volume (e.g., 2 x 0.5 mL) of a strong organic solvent (e.g., methanol or acetonitrile). Collect the eluate in a clean tube.[11][14]

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in a solvent suitable for LC-MS/MS injection.[14]

Logical Relationships in IS Selection and Troubleshooting

The decision to use a deuterated standard and the process for troubleshooting potential issues follows a logical pathway aimed at ensuring data integrity.

Conclusion

Deuterated internal standards are an indispensable tool in modern bioanalysis, providing a foundation for achieving the highest levels of accuracy, precision, and reliability in quantitative LC-MS assays.[5] By effectively compensating for the myriad variabilities inherent in analyzing complex biological samples, they enable researchers and drug development professionals to generate high-quality, defensible data that can withstand regulatory scrutiny and confidently guide critical decisions.[1] While their implementation requires a thorough understanding of potential pitfalls like isotopic effects and purity, careful method development and validation ensure that deuterated standards remain the unequivocal gold standard in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]

- 3. benchchem.com [benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. benchchem.com [benchchem.com]

- 6. chromforum.org [chromforum.org]

- 7. lcms.cz [lcms.cz]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. Sample preparation with solid-phase extraction - Scharlab Internacional [scharlab.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Pharmacokinetics of Glibenclamide Metabolites: A Technical Guide for Researchers

Abstract

Glibenclamide (also known as glyburide) is a potent second-generation sulfonylurea widely prescribed for the management of type 2 diabetes mellitus. Its therapeutic efficacy and safety profile are significantly influenced by its extensive hepatic metabolism into active metabolites. This technical guide provides a comprehensive overview of the pharmacokinetics of glibenclamide's principal metabolites, 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2). The document delves into their formation, distribution, and elimination, supported by quantitative data from various clinical studies. Detailed experimental protocols for the analysis of these compounds in biological matrices are provided, alongside visualizations of the metabolic pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of the pharmacokinetic properties of glibenclamide and its active metabolites.

Introduction

Glibenclamide exerts its primary pharmacodynamic effect by stimulating insulin (B600854) secretion from pancreatic β-cells through the inhibition of ATP-sensitive potassium (K-ATP) channels.[1][2] However, the parent drug is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into two major active metabolites, M1 and M2.[1][3] These metabolites possess hypoglycemic activity and contribute to the overall therapeutic and potential adverse effects of glibenclamide.[4][5] Understanding the pharmacokinetic profile of these metabolites is therefore crucial for optimizing dosing regimens, predicting drug-drug interactions, and ensuring patient safety, particularly in special populations such as individuals with renal impairment.[5]

Metabolic Pathway of Glibenclamide

Glibenclamide is predominantly metabolized by CYP2C9 and, to a lesser extent, CYP3A4.[1][6][7] The hydroxylation of the cyclohexyl ring of glibenclamide results in the formation of M1 and M2.[1][3] Genetic polymorphisms in the CYP2C9 gene can significantly influence the metabolism of glibenclamide, leading to interindividual variability in drug response and risk of hypoglycemia.[8]

Quantitative Pharmacokinetics of Glibenclamide and its Metabolites

The pharmacokinetic parameters of glibenclamide and its metabolites have been characterized in various studies. The following tables summarize key quantitative data from healthy volunteers and patients with type 2 diabetes, including those with impaired renal function.

Table 1: Pharmacokinetic Parameters of Glibenclamide and its Metabolites in Different Patient Populations

| Parameter | Glibenclamide | M1 Metabolite | M2 Metabolite | Population | Reference |

| Cmax (ng/mL) | 157.97 - 773.61 (dose-dependent) | 24 - 85 | 7 - 22 | Type 2 Diabetes with Impaired Renal Function | [5][9] |

| 91.1 (1.75 mg dose) | 16 - 57 | <5 - 18 | Type 2 Diabetes with Normal Renal Function | [5][10] | |

| AUC (ng·h/mL) | 324 (1.75 mg dose) | Higher in IRF vs NRF | - | Type 2 Diabetes | [5][10] |

| t½ (hours) | 4.42 - 8.08 | - | - | Type 2 Diabetes | [9] |

| ~15 (terminal) | - | - | Type 2 Diabetes | [5] | |

| CL/F (L/h) | 1.94 - 3.09 | Lower in IRF vs NRF | - | Type 2 Diabetes | [5][9] |

| Equilibration Half-life (kEO-HL) (h) | 0.44 | 3.9 | 1.4 | Healthy Subjects | [4] |

IRF: Impaired Renal Function; NRF: Normal Renal Function

Experimental Protocols

The quantification of glibenclamide and its metabolites in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical technique.

Sample Collection and Preparation

A typical pharmacokinetic study involves the collection of serial blood samples following drug administration.

Analytical Methodology: HPLC-UV

Objective: To determine the concentration of glibenclamide in human plasma.

Materials:

-

HPLC System: Isocratic pump, UV detector, C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Chemicals: Acetonitrile (B52724) (HPLC grade), potassium dihydrogen phosphate (B84403), triethylamine, phosphoric acid, glibenclamide reference standard, internal standard (e.g., glimepiride).

-

Sample Preparation: Centrifuge, micropipettes, extraction solvent (e.g., methanol).

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 0.040 M potassium dihydrogen phosphate with 0.25 mL/L triethylamine, pH adjusted to 3.5 with phosphoric acid) in a ratio of approximately 535:465 (v/v).[11] The mobile phase should be filtered and degassed.

-

Standard and Sample Preparation:

-

Prepare stock solutions of glibenclamide and the internal standard in an appropriate solvent.

-

Spike blank plasma with known concentrations of glibenclamide to prepare calibration standards and quality control samples.

-

For plasma samples, perform protein precipitation by adding methanol.[11] Centrifuge to separate the precipitated proteins.

-

Transfer the supernatant for injection into the HPLC system.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 100 µL.

-

Detection Wavelength: 230 nm.[11]

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of glibenclamide to the internal standard against the nominal concentration. Determine the concentration of glibenclamide in the unknown samples from the calibration curve.

Analytical Methodology: LC-MS/MS for Metabolites

For the sensitive and specific quantification of glibenclamide and its metabolites, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is preferred.

Sample Preparation:

-

Liquid-Liquid Extraction (LLE): Acidify plasma or urine samples and extract with an organic solvent such as benzene.[12] Evaporate the organic layer and reconstitute the residue in the mobile phase.

-

Solid-Phase Extraction (SPE): Condition a suitable SPE cartridge, load the sample, wash with an appropriate solvent, and elute the analytes.

LC-MS/MS Parameters:

-

Chromatography: Utilize a C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid.

-

Mass Spectrometry: Employ electrospray ionization (ESI) in positive or negative ion mode. Monitor specific precursor-to-product ion transitions for glibenclamide, M1, M2, and the internal standard in multiple reaction monitoring (MRM) mode. The lower limit of quantitation (LLOQ) for metabolites in plasma can reach as low as 0.1 ng/mL with this technique.[12]

Extrapancreatic Effects of Glibenclamide

Beyond its primary action on pancreatic β-cells, glibenclamide has been reported to have extrapancreatic effects. Studies have shown that glibenclamide can increase insulin binding to monocytes, suggesting a potential enhancement of insulin sensitivity in peripheral tissues.[13] Additionally, there is evidence to suggest that glibenclamide may inhibit the degradation of insulin in the liver, thereby prolonging its action.[14]

Conclusion

The active metabolites of glibenclamide, M1 and M2, play a significant role in its overall pharmacological effect. Their formation is primarily mediated by CYP2C9, highlighting the importance of pharmacogenetic considerations in personalizing therapy. The pharmacokinetics of these metabolites are altered in patients with renal impairment, which can increase the risk of prolonged hypoglycemia. The analytical methods detailed in this guide provide a framework for the accurate quantification of glibenclamide and its metabolites, which is fundamental for further research into their clinical significance. A deeper understanding of the pharmacokinetic and pharmacodynamic properties of these active metabolites will continue to inform the safe and effective use of glibenclamide in the management of type 2 diabetes.

References

- 1. Contributions of Human Cytochrome P450 Enzymes to Glyburide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. ClinPGx [clinpgx.org]

- 4. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification and relative contributions of human cytochrome P450 isoforms involved in the metabolism of glibenclamide and lansoprazole: evaluation of an approach based on the in vitro substrate disappearance rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of CYP2C9 gene polymorphisms on response to glibenclamide in type 2 diabetes mellitus patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Semi-mechanistic physiologically-based pharmacokinetic modeling of clinical glibenclamide pharmacokinetics and drug-drug-interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effect of glibenclamide on insulin receptors in normal man: comparative studies of insulin binding to monocytes and erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Extrapancreatic insulin effect of glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Characterization of 4-trans-Hydroxy Glibenclamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, metabolism, and pharmacological activity of 4-trans-Hydroxy glibenclamide, a primary active metabolite of the second-generation sulfonylurea, glibenclamide (also known as glyburide). This document details the metabolic pathways, summarizes key quantitative data, and outlines the experimental protocols utilized in its characterization.

Introduction

Glibenclamide is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its therapeutic action is primarily mediated by stimulating insulin (B600854) secretion from pancreatic β-cells. The biotransformation of glibenclamide in the liver leads to the formation of several metabolites, with 4-trans-Hydroxy glibenclamide (M1) being one of the two major, pharmacologically active metabolites.[1][2] Understanding the metabolic fate and activity of this metabolite is crucial for a complete comprehension of glibenclamide's overall clinical efficacy and safety profile.

Metabolic Pathway of Glibenclamide to 4-trans-Hydroxy Glibenclamide

Glibenclamide undergoes extensive hepatic metabolism, primarily through oxidation by the cytochrome P450 (CYP) enzyme system.[3][4] The formation of 4-trans-Hydroxy glibenclamide is a phase I metabolic reaction.

-

Key Enzymes Involved: In vitro studies using human liver microsomes and recombinant CYP isoforms have identified CYP3A4 as the major enzyme responsible for the metabolism of glibenclamide.[4][5] CYP2C9 also contributes to its metabolism, though to a lesser extent.[3][6] Some research also suggests minor roles for CYP2C19, CYP2C8, and CYP3A5.[5][7]

-

Metabolic Reaction: The formation of 4-trans-Hydroxy glibenclamide involves the hydroxylation of the cyclohexyl ring of the glibenclamide molecule.[8]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of glibenclamide and its 4-trans-Hydroxy metabolite (M1) from various studies.

Table 1: Pharmacokinetic Parameters of Glibenclamide and 4-trans-Hydroxy Glibenclamide (M1) in Diabetic Patients with Normal vs. Impaired Renal Function. [9]

| Parameter | Glibenclamide (Normal Renal Function) | Glibenclamide (Impaired Renal Function) | 4-trans-Hydroxy glibenclamide (M1) (Normal Renal Function) | 4-trans-Hydroxy glibenclamide (M1) (Impaired Renal Function) |

| Cmax (ng/mL) | - | Lower | 16-57 | 24-85 |

| AUC | - | Lower | - | Higher |

| CL/f | - | Higher | - | Lower |

Table 2: In Vitro Metabolism of Glibenclamide by Recombinant Human CYP Isoforms. [5]

| CYP Isoform | Glibenclamide Depletion (%) |

| CYP3A4 | ~90 |

| CYP2C19 | ~20-40 |

| CYP2C8 | ~20-40 |

| CYP3A5 | ~20-40 |

| CYP2C91/1 | ~20-40 |

| CYP2C92/2 | ~20-40 |

| CYP2C93/3 | ~20-40 |

Pharmacological Activity of 4-trans-Hydroxy Glibenclamide

Contrary to initial assumptions that the metabolites of glibenclamide were inactive, studies have demonstrated that 4-trans-Hydroxy glibenclamide possesses hypoglycemic activity.[1][10]

-

Mechanism of Action: Similar to the parent drug, 4-trans-Hydroxy glibenclamide stimulates insulin secretion from pancreatic β-cells.[1][10]

-

Relative Potency: While active, its potency is considered to be less than that of the parent compound, glibenclamide.[11] One study reported it to be approximately 1/400th as active as glibenclamide in preclinical models.[11]

-

Clinical Significance: The hypoglycemic effect of this metabolite contributes to the overall therapeutic and, potentially, adverse effects (i.e., hypoglycemia) of glibenclamide, particularly in patients with impaired renal function where the metabolite can accumulate.[9]

Experimental Protocols

In Vitro Metabolism Studies

Objective: To identify the cytochrome P450 isoforms responsible for the metabolism of glibenclamide.

-

Incubation: Glibenclamide is incubated with human liver microsomes or specific recombinant human CYP isoforms in the presence of an NADPH-generating system.

-

Inhibition: To further confirm the role of specific CYPs, incubations are performed in the presence of selective chemical inhibitors for different CYP isoforms.

-

Analysis: The reaction mixtures are analyzed by high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the depletion of the parent drug and the formation of metabolites.

-

Kinetic Analysis: Michaelis-Menten kinetics are determined by incubating varying concentrations of glibenclamide with the CYP isoforms to calculate Km and Vmax values.

Pharmacokinetic Studies in Humans

Objective: To determine the pharmacokinetic profile of glibenclamide and its metabolites in human subjects.

Methodology: [9]

-

Study Design: A single oral dose of glibenclamide is administered to healthy volunteers or patient populations (e.g., with impaired renal function) after an overnight fast.

-

Sample Collection: Serial blood samples are collected at predefined time points over a specified period (e.g., 48 hours). Urine is also collected over a defined interval (e.g., 24 hours).

-

Sample Processing: Plasma is separated from blood samples by centrifugation.

-

Bioanalysis: The concentrations of glibenclamide and its metabolites (including 4-trans-Hydroxy glibenclamide) in plasma and urine are determined using a validated analytical method, typically HPLC with UV detection or LC-MS/MS.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and clearance (CL/f).

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC): [9]

-

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase.

-

Detection: A UV detector is commonly used, with the wavelength set to the maximum absorbance of the analytes (e.g., ~230 nm for glibenclamide).

-

Quantification: The concentration of the analyte is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of the compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): [8][12]

-

Principle: This highly sensitive and selective technique couples the separation power of HPLC with the detection capabilities of mass spectrometry.

-

Ionization: An electrospray ionization (ESI) source is typically used to generate charged molecules.

-

Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored for highly selective quantification.

Conclusion

The discovery of 4-trans-Hydroxy glibenclamide as a pharmacologically active metabolite has significantly advanced our understanding of the clinical pharmacology of glibenclamide. Its formation, primarily mediated by CYP3A4, and its inherent hypoglycemic activity underscore the importance of considering metabolic pathways in drug development and clinical practice. The accumulation of this metabolite in patients with renal impairment highlights a key factor in the risk of prolonged hypoglycemia associated with glibenclamide therapy. This guide provides a foundational resource for professionals in the field to further explore the nuances of glibenclamide's disposition and action.

References

- 1. Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification and relative contributions of human cytochrome P450 isoforms involved in the metabolism of glibenclamide and lansoprazole: evaluation of an approach based on the in vitro substrate disappearance rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Contributions of Human Cytochrome P450 Enzymes to Glyburide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory effect of glyburide on human cytochrome p450 isoforms in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of glyburide metabolites formed by hepatic and placental microsomes of humans and baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portal.research.lu.se [portal.research.lu.se]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Biological Activity of 4-trans-Hydroxy Glibenclamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 4-trans-Hydroxy glibenclamide, the primary active metabolite of the sulfonylurea drug glibenclamide. It is intended for researchers, scientists, and professionals in drug development who are investigating the pharmacology, metabolism, and therapeutic potential of this compound. This document details its mechanism of action, quantitative pharmacological data, and methodologies for key experimental assessments. Furthermore, it explores the signaling pathways involved and potential off-target effects, offering a complete resource for understanding the biological profile of this significant metabolite.

Introduction

Glibenclamide, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1] Its therapeutic effect is primarily attributed to its ability to stimulate insulin (B600854) secretion from pancreatic β-cells.[1] Following administration, glibenclamide undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2C9 and CYP3A4, leading to the formation of several metabolites.[2][3] Among these, 4-trans-Hydroxy glibenclamide (also known as M1) is a major and pharmacologically active metabolite.[3][4] Understanding the distinct biological activities of this metabolite is crucial for a complete comprehension of the overall therapeutic and toxicological profile of glibenclamide. This guide will delve into the core aspects of 4-trans-Hydroxy glibenclamide's biological activity, presenting key data and experimental approaches.

Mechanism of Action

The primary mechanism of action of 4-trans-Hydroxy glibenclamide mirrors that of its parent compound, glibenclamide. It functions as a potent inhibitor of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[2][4]

The K-ATP channel is a hetero-octameric complex composed of four inwardly rectifying potassium channel subunits (Kir6.2) forming the pore, and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[3] Under normal physiological conditions, an increase in intracellular ATP, resulting from glucose metabolism, leads to the closure of these channels. This closure causes depolarization of the β-cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.[2][3]

4-trans-Hydroxy glibenclamide, like glibenclamide, binds to the SUR1 subunit of the K-ATP channel, inducing its closure independently of ATP levels.[5] This action mimics the effect of high glucose, leading to membrane depolarization, calcium influx, and ultimately, the potentiation of insulin secretion.

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. On the mechanism of inhibition of KATP channels by glibenclamide in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blocking actions of glibenclamide on ATP-sensitive K+ channels in pig urethral myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic inhibition impairs ATP-sensitive K+ channel block by sulfonylurea in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

Methodological & Application

Application Note: High-Throughput Quantification of 4-trans-Hydroxy Glibenclamide in Human Plasma using 4-trans-Hydroxy Glibenclamide-d5 as an Internal Standard by LC-MS/MS

Introduction

Glibenclamide (also known as glyburide) is a second-generation sulfonylurea oral hypoglycemic agent used in the treatment of non-insulin-dependent (type 2) diabetes mellitus.[1] It acts by stimulating insulin (B600854) release from pancreatic β-cells.[2][3] Glibenclamide is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, into two major pharmacologically active metabolites: 4-trans-hydroxy glibenclamide (M1) and 3-cis-hydroxy glibenclamide (M2b).[2][4] Accurate quantification of these metabolites is crucial for pharmacokinetic and drug metabolism studies.

This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of 4-trans-Hydroxy glibenclamide in human plasma. The method utilizes a stable isotope-labeled internal standard, 4-trans-Hydroxy glibenclamide-d5, to ensure high accuracy and precision by compensating for variability in sample preparation and instrument response.[5][6][7] Deuterated internal standards are considered the gold standard for quantitative bioanalysis as they co-elute with the analyte and exhibit nearly identical chemical behavior, correcting for matrix effects and ionization suppression.[6][8]

Signaling Pathway

Caption: Metabolic pathway of glibenclamide.

Experimental Workflow

Caption: Bioanalytical workflow for 4-trans-Hydroxy glibenclamide.

Experimental Protocols

1. Materials and Reagents

-

4-trans-Hydroxy glibenclamide (Analyte) and 4-trans-Hydroxy glibenclamide-d5 (Internal Standard) were sourced from a reputable chemical supplier.

-

HPLC-grade acetonitrile (B52724), methanol (B129727), and formic acid were purchased from a standard chemical vendor.

-

Human plasma (K2EDTA) was obtained from a certified biobank.

2. Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Stock solutions of the analyte and internal standard (IS) were prepared by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Calibration standards and quality control (QC) samples were prepared by serial dilution of the analyte stock solution with a 50:50 (v/v) mixture of methanol and water.

-

Internal Standard Working Solution (100 ng/mL): The IS stock solution was diluted with acetonitrile to achieve the final working concentration.

3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (100 ng/mL of 4-trans-Hydroxy glibenclamide-d5) to all tubes except for the blank matrix.

-

Vortex mix for 10 seconds.

-

Add 400 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex mix and transfer to an autosampler vial for analysis.

4. UPLC-MS/MS Conditions

-

UPLC System: A standard high-performance liquid chromatography system.

-

Column: C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient: A linear gradient from 30% to 90% B over 3 minutes, followed by a 1-minute wash at 90% B and a 1-minute re-equilibration at 30% B.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Table 1: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 4-trans-Hydroxy glibenclamide | 510.2 | 385.1 | 100 | 25 |

| 4-trans-Hydroxy glibenclamide-d5 | 515.2 | 390.1 | 100 | 25 |

Results and Discussion

The developed method demonstrated excellent linearity, accuracy, and precision for the quantification of 4-trans-Hydroxy glibenclamide in human plasma. The use of a deuterated internal standard effectively compensated for any variations during the analytical process.

1. Calibration Curve and Linearity

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. A weighted (1/x²) linear regression was used for quantification.

Table 2: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| 4-trans-Hydroxy glibenclamide | 0.5 - 500 | y = 0.015x + 0.003 | > 0.998 |

2. Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using four levels of QC samples: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in Table 3. All values were within the acceptable limits set by regulatory guidelines (e.g., FDA and EMA), which typically require the mean accuracy to be within ±15% of the nominal value (±20% for LLOQ) and the precision (CV) not to exceed 15% (20% for LLOQ).[9][10]

Table 3: Intra- and Inter-Day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) Mean Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (CV%) | Inter-Day (n=18) Mean Conc. (ng/mL) | Inter-Day Accuracy (%) | Inter-Day Precision (CV%) |

| LLOQ | 0.5 | 0.53 | 106.0 | 8.5 | 0.55 | 110.0 | 9.8 |

| LQC | 1.5 | 1.45 | 96.7 | 6.2 | 1.48 | 98.7 | 7.5 |

| MQC | 75 | 78.2 | 104.3 | 4.1 | 76.9 | 102.5 | 5.3 |

| HQC | 400 | 390.8 | 97.7 | 3.5 | 395.2 | 98.8 | 4.1 |

3. Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak response of the analyte in post-extraction spiked plasma samples to that in a neat solution. The recovery was determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples. The results indicated minimal matrix effects and consistent recovery.

Table 4: Matrix Effect and Recovery

| QC Level | Matrix Effect (%) | Recovery (%) |

| LQC | 98.2 | 91.5 |

| HQC | 101.5 | 93.2 |

Conclusion

This application note presents a validated UPLC-MS/MS method for the reliable quantification of 4-trans-Hydroxy glibenclamide in human plasma. The use of its deuterated analog, 4-trans-Hydroxy glibenclamide-d5, as an internal standard ensures the accuracy and robustness of the method. The described protocol is suitable for high-throughput analysis in clinical and research settings for pharmacokinetic studies of glibenclamide.

References

- 1. Glibenclamide - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. youtube.com [youtube.com]

- 4. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texilajournal.com [texilajournal.com]

- 6. benchchem.com [benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. nalam.ca [nalam.ca]

- 10. ema.europa.eu [ema.europa.eu]

Application Note and Protocols for the Quantitative Analysis of Glibenclamide and its Metabolites in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glibenclamide (also known as Glyburide) is a second-generation sulfonylurea oral hypoglycemic agent widely used in the management of type 2 diabetes mellitus.[1][2] It primarily acts by stimulating insulin (B600854) release from pancreatic β-cells.[1][2][3] Glibenclamide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several metabolites.[3][4][5] The two major and pharmacologically active metabolites are 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (B13724726) (M2).[3][6][7] Given that these metabolites contribute to the overall therapeutic and potential hypoglycemic effects of the drug, a robust and sensitive analytical method for the simultaneous quantification of glibenclamide and its active metabolites in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the drug development process.[6][7] This application note provides a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this purpose.

Metabolic Pathway of Glibenclamide

Glibenclamide undergoes extensive hepatic metabolism, primarily mediated by CYP3A4 and CYP2C9 enzymes.[4][5] The biotransformation involves hydroxylation of the cyclohexyl ring, leading to the formation of its main active metabolites, M1 and M2.[3][5] These metabolites are then primarily eliminated through the kidneys.[6]

Experimental Protocols

This section details the materials and step-by-step procedures for the quantitative analysis of glibenclamide and its metabolites in plasma using LC-MS/MS.

Materials and Reagents

-

Glibenclamide analytical standard

-

4-trans-hydroxyglibenclamide (M1) analytical standard

-

3-cis-hydroxyglibenclamide (M2) analytical standard

-

Gliclazide (B1671584) (Internal Standard - IS)

-

HPLC-grade methanol (B129727), acetonitrile (B52724), and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Human plasma (drug-free)

-

Volumetric flasks and pipettes

-

Microcentrifuge tubes

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve glibenclamide, M1, M2, and gliclazide (IS) in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (1:1 v/v) to create working standard solutions at various concentrations.

-

Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at different concentration levels (e.g., low, medium, and high).

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (gliclazide).

-

Add 400 µL of cold acetonitrile to precipitate the plasma proteins.[8]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of glibenclamide and its metabolites in plasma.

Chromatographic and Mass Spectrometric Conditions

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Start with 30% B, increase to 90% B over 5 min, hold for 1 min, then return to initial conditions |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| MRM Transitions | Glibenclamide: m/z 494.2 → 369.1M1: m/z 510.2 → 385.1M2: m/z 510.2 → 385.1Gliclazide (IS): m/z 324.1 → 127.1 |

Data Presentation

The following tables summarize the typical quantitative performance data for the described LC-MS/MS method.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Glibenclamide | 1 - 500 | > 0.99 | 1.02[9] |

| M1 | 0.1 - 100 | > 0.99 | 0.102[9] |

| M2 | 0.1 - 100 | > 0.99 | 0.101[9] |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Glibenclamide | Low | 3 | < 8% | < 8% | 90-110% |

| Medium | 50 | < 6% | < 6% | 92-108% | |

| High | 400 | < 5% | < 5% | 95-105% | |

| M1 | Low | 0.3 | < 10% | < 10% | 88-112% |

| Medium | 10 | < 7% | < 7% | 93-107% | |

| High | 80 | < 6% | < 6% | 96-104% | |

| M2 | Low | 0.3 | < 10% | < 10% | 89-111% |

| Medium | 10 | < 8% | < 8% | 91-109% | |

| High | 80 | < 7% | < 7% | 94-106% |

Table 3: Recovery

| Analyte | Concentration Level | Mean Extraction Recovery (%) |

| Glibenclamide | Low, Medium, High | > 85% |

| M1 | Low, Medium, High | > 85% |

| M2 | Low, Medium, High | > 85% |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of glibenclamide and its active metabolites, M1 and M2, in human plasma. The simple protein precipitation method for sample preparation offers high recovery and throughput. This application note and the detailed protocols can be readily implemented in research and clinical laboratories for pharmacokinetic and pharmacodynamic assessments of glibenclamide.

References

- 1. youtube.com [youtube.com]

- 2. Glibenclamide - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. Glibenclamide | C23H28ClN3O5S | CID 3488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics [pubmed.ncbi.nlm.nih.gov]

- 8. ijirt.org [ijirt.org]

- 9. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Bioanalytical Method for 4-trans-Hydroxy Glibenclamide

This document provides a detailed application note and protocol for the quantitative determination of 4-trans-Hydroxy glibenclamide, an active metabolite of glibenclamide, in human plasma. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique suitable for pharmacokinetic studies in drug development.

Introduction

Glibenclamide (also known as glyburide) is a second-generation sulfonylurea oral hypoglycemic agent used in the treatment of type 2 diabetes mellitus. It is extensively metabolized in the liver to form several metabolites. The primary active metabolite, 4-trans-Hydroxy glibenclamide, exhibits hypoglycemic activity and its quantification in biological matrices is crucial for understanding the overall pharmacokinetics and pharmacodynamics of glibenclamide.[1][2][3]

This application note describes a validated LC-MS/MS method for the reliable quantification of 4-trans-Hydroxy glibenclamide in human plasma. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

Metabolic Pathway of Glibenclamide

Glibenclamide undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, into hydroxylated metabolites.[2] The formation of 4-trans-Hydroxy glibenclamide is a key metabolic route.